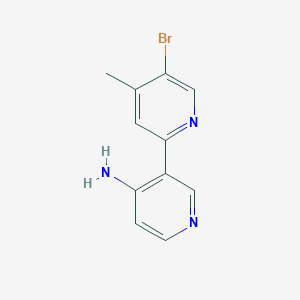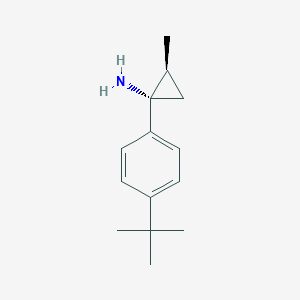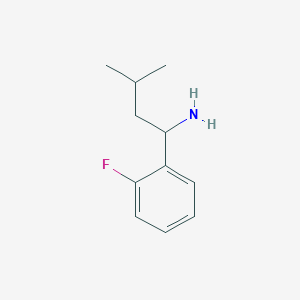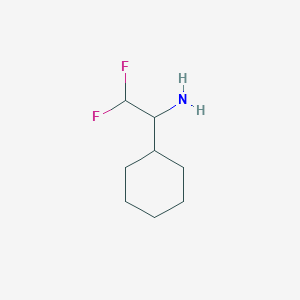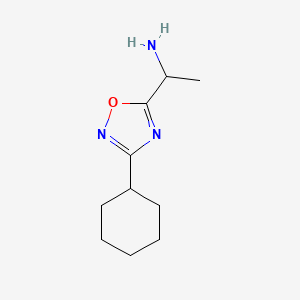
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is an organic compound with the molecular formula C10H17N3O. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine typically involves the cyclization of appropriate precursors.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, anticonvulsant, and antimicrobial agent.
Materials Science: The compound is explored for its use in the development of high-energy materials and polymers.
Biological Research: It is used in the study of biochemical pathways and molecular interactions
Mécanisme D'action
The mechanism of action of 1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methanamine: Similar structure but with a methanamine group instead of ethan-1-amine.
3-Cyclobutyl-1,2,4-oxadiazol-5-amine: Contains a cyclobutyl group instead of a cyclohexyl group
Uniqueness
1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine is unique due to its specific combination of the cyclohexyl group and the ethan-1-amine moiety, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C10H17N3O |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C10H17N3O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h7-8H,2-6,11H2,1H3 |
Clé InChI |
BZZVOBFGQOVPFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NO1)C2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)
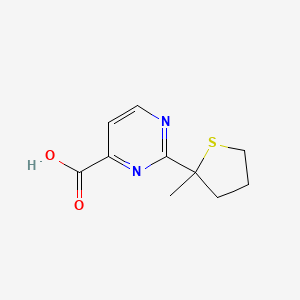
![Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13235239.png)

![2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13235250.png)
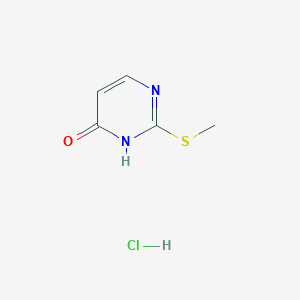
![Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13235253.png)

![3-Cyclopropyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13235268.png)
